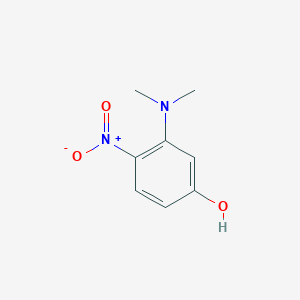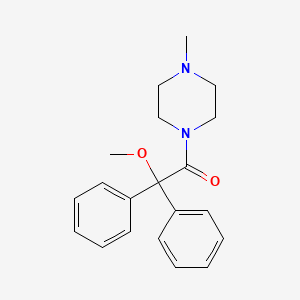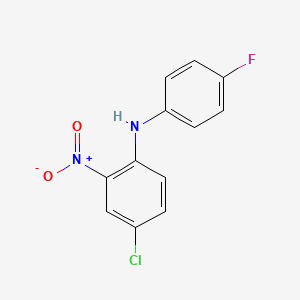![molecular formula C14H25NO3 B14005570 1,3,3-Trimethyl-6-(morpholin-4-yl)-2-oxabicyclo[2.2.2]octan-5-ol CAS No. 76793-03-8](/img/structure/B14005570.png)
1,3,3-Trimethyl-6-(morpholin-4-yl)-2-oxabicyclo[2.2.2]octan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[222]octan-5-ol is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a morpholine ring, which is fused to a bicyclo[222]octane system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the bicyclic core is replaced by a morpholine moiety.
Functional Group Modifications: Further functional group modifications, such as hydroxylation, are carried out to obtain the final compound.
Industrial Production Methods
Industrial production of 1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8,8-trimethyl-6-piperidin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol: Similar structure but with a piperidine ring instead of a morpholine ring.
1,8,8-trimethyl-6-azepan-4-yl-7-oxabicyclo[2.2.2]octan-5-ol: Similar structure but with an azepane ring.
Uniqueness
1,8,8-trimethyl-6-morpholin-4-yl-7-oxabicyclo[2.2.2]octan-5-ol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
76793-03-8 |
|---|---|
Molekularformel |
C14H25NO3 |
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
1,3,3-trimethyl-6-morpholin-4-yl-2-oxabicyclo[2.2.2]octan-5-ol |
InChI |
InChI=1S/C14H25NO3/c1-13(2)10-4-5-14(3,18-13)12(11(10)16)15-6-8-17-9-7-15/h10-12,16H,4-9H2,1-3H3 |
InChI-Schlüssel |
KVVRWJSJKXCRTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(O1)(C(C2O)N3CCOCC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-acetyl-N-methyl-N'-[(4-nitrophenyl)methyl]acetohydrazide](/img/structure/B14005504.png)


![Ethyl 2-[2-(2,4-difluorophenyl)hydrazono]-2-(2-formylamino-1,3-thiazol-4-yl)acetate](/img/structure/B14005522.png)

![2-[(8-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B14005525.png)
![5-Bromo-n-hydroxy-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14005527.png)
![2-[2-(Dimethylaminomethyl)phenyl]acetamide](/img/structure/B14005528.png)



![[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate](/img/structure/B14005546.png)

